molecular formula C11H16O5 B14683890 Cyclopentanecarboxylic acid, 2,3-dihydroxy-2-isopropyl-3-methyl-5-methylene-4-oxo-, (+)- CAS No. 28413-93-6

Cyclopentanecarboxylic acid, 2,3-dihydroxy-2-isopropyl-3-methyl-5-methylene-4-oxo-, (+)-

Cat. No.: B14683890
CAS No.: 28413-93-6
M. Wt: 228.24 g/mol
InChI Key: PBMOSPVYISYWDG-XROYCOCOSA-N
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Description

Cyclopentanecarboxylic acid, 2,3-dihydroxy-2-isopropyl-3-methyl-5-methylene-4-oxo-, (+)- is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl, isopropyl, methyl, methylene, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanecarboxylic acid, 2,3-dihydroxy-2-isopropyl-3-methyl-5-methylene-4-oxo-, (+)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The hydroxyl, isopropyl, methyl, methylene, and oxo groups are introduced through various organic reactions such as oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. Catalysts and specific reaction conditions are employed to ensure the desired product is obtained with minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methylene groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The isopropyl and methyl groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products:

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2,3-dihydroxy-2-isopropyl-3-methyl-5-methylene-4-oxo-, (+)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the hydroxyl and oxo groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The isopropyl and methyl groups may influence the compound’s hydrophobic interactions with cellular membranes.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid derivatives: Compounds with similar cyclopentane structures but different functional groups.

    Hydroxy acids: Compounds with hydroxyl and carboxylic acid groups, such as lactic acid and citric acid.

Uniqueness: Cyclopentanecarboxylic acid, 2,3-dihydroxy-2-isopropyl-3-methyl-5-methylene-4-oxo-, (+)- is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

28413-93-6

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

(1R,2S,3S)-2,3-dihydroxy-3-methyl-5-methylidene-4-oxo-2-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H16O5/c1-5(2)11(16)7(9(13)14)6(3)8(12)10(11,4)15/h5,7,15-16H,3H2,1-2,4H3,(H,13,14)/t7-,10+,11-/m0/s1

InChI Key

PBMOSPVYISYWDG-XROYCOCOSA-N

Isomeric SMILES

CC(C)[C@@]1([C@@H](C(=C)C(=O)[C@@]1(C)O)C(=O)O)O

Canonical SMILES

CC(C)C1(C(C(=C)C(=O)C1(C)O)C(=O)O)O

Origin of Product

United States

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